molecular formula C16H14N2OS2 B12139734 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B12139734
M. Wt: 314.4 g/mol
InChI Key: WTBAMSYFKWTXMN-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide is a synthetic organic compound with the molecular formula C 16 H 14 N 2 OS 2 and a molecular weight of 314.41 g/mol . Its solid-state structure has been confirmed by single-crystal X-ray diffraction, which reveals that the benzothiazole ring system and the N-(2-methylphenyl)acetamide group are oriented at a dihedral angle of 75.5°, with the acetamide group itself twisted at 47.7° from the attached benzene ring . In the crystal lattice, molecules form continuous chains through intermolecular N—H···O hydrogen bonds . This compound belongs to the benzothiazole class, a scaffold of significant interest in modern therapeutic chemistry due to its wide range of pharmacological activities . Benzothiazole derivatives are frequently investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, and are also explored in the development of treatments for neurodegenerative diseases such as Alzheimer's . As a building block, this compound is valuable for researchers in medicinal chemistry aiming to synthesize and evaluate new heterocyclic derivatives containing the acetamide moiety, a group known to contribute to important medical activities . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

Molecular Formula

C16H14N2OS2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H14N2OS2/c1-11-6-2-3-7-12(11)17-15(19)10-20-16-18-13-8-4-5-9-14(13)21-16/h2-9H,10H2,1H3,(H,17,19)

InChI Key

WTBAMSYFKWTXMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with N-(2-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide shows efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics .

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been reported to inhibit the proliferation of breast cancer cells through the modulation of cell cycle regulators . Further research is needed to elucidate the exact mechanisms and therapeutic potential.

3. Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes related to disease processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression. This property could be harnessed for targeted cancer therapies .

Pharmaceutical Applications

1. Drug Development
Given its biological activities, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide serves as a lead compound in drug development. Its structural modifications can lead to derivatives with enhanced potency and selectivity against specific targets. Researchers are exploring various analogs to improve pharmacokinetic properties and reduce toxicity .

2. Formulation in Therapeutics
The compound's solubility and stability profiles make it suitable for formulation in various therapeutic agents. It can be incorporated into drug delivery systems that enhance bioavailability and targeted delivery to diseased tissues .

Material Science Applications

1. Optical Materials
Research has indicated that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide can be used in the development of optical materials due to their unique photophysical properties. These materials have potential applications in sensors and electronic devices, where light interaction is crucial .

2. Coatings and Polymers
The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of coatings. This application is particularly relevant in industries requiring durable materials with specific performance characteristics .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PropertiesInduces apoptosis in breast cancer cell lines
Enzyme InhibitionPotential inhibitor of kinases involved in cancer progression
Optical PropertiesExhibits unique photophysical properties suitable for sensor applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzothiazole/Benzoxazole Derivatives

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide (C₁₅H₁₁N₃O₄S, MW: 329.33)
  • Structural Differences : Replaces benzothiazole with benzoxazole (oxygen instead of sulfur) and substitutes the 2-methylphenyl group with a 2-nitrophenyl moiety.
  • Benzoxazole’s lower electron density compared to benzothiazole may alter binding interactions .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (C₁₈H₁₄N₄OS₃, MW: 406.53)
  • Structural Differences : The acetamide is attached to a thiadiazole ring substituted with 3-methylphenyl.
  • Implications : The thiadiazole core introduces additional hydrogen-bonding sites and rigidity, which could improve target selectivity .
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (C₁₇H₁₂N₄S₂, MW: 352.44)
  • Structural Differences : Incorporates a fused triazolobenzothiazole system.

Thiazole/Thiadiazole Derivatives

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS, MW: 303.16)
  • Structural Differences : Substitutes benzothiazole with a thiazole ring and introduces dichloro substituents on the phenyl group.
  • Structural similarity to benzylpenicillin’s lateral chain suggests antibiotic activity .
2-(2-Methyl-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide (C₁₃H₁₄N₂OS, MW: 258.33)
  • Structural Differences : Replaces benzothiazole with a methyl-substituted thiazole.
  • Implications : The smaller heterocycle may reduce steric hindrance, favoring interactions with compact binding pockets .

Substituent-Modified Acetamides

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide (C₁₇H₁₆N₂O₃S₂, MW: 376.45)
  • Structural Differences : The 2-methylphenyl group is replaced with 3,4-dimethoxyphenyl.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide (C₁₇H₁₆N₂OS₂, MW: 328.45)
  • Structural Differences : The N-substituent is a phenethyl group.
  • Implications : Increased bulkiness may hinder membrane penetration but improve binding to hydrophobic targets .

Heterocyclic Hybrids

N-(2-Methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide (C₁₃H₁₆N₂O₂S, MW: 264.34)
  • Structural Differences: Replaces benzothiazole with a thiomorpholinone ring.
  • Implications : The sulfur-containing heterocycle may confer metabolic stability and modulate redox properties .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula MW logP (Predicted) Key Structural Features Potential Activity
Target Compound C₁₆H₁₄N₂OS₂ 314.41 3.2 Benzothiazole, 2-methylphenyl Antimicrobial, Anti-inflammatory
2-(2-Nitrophenyl) analog C₁₅H₁₁N₃O₄S 329.33 2.8 Benzoxazole, nitro group Reactive, potential anticancer
Thiadiazole derivative C₁₈H₁₄N₄OS₃ 406.53 4.1 Thiadiazole, 3-methylphenyl Enhanced selectivity
Dichlorophenyl-thiazole C₁₁H₈Cl₂N₂OS 303.16 3.5 Thiazole, dichloro substituents Antibiotic
3,4-Dimethoxyphenyl analog C₁₇H₁₆N₂O₃S₂ 376.45 2.5 Dimethoxy groups Improved solubility

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

  • IUPAC Name : 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide
  • Molecular Formula : C13H12N2OS2
  • Molecular Weight : 268.37 g/mol
  • CAS Number : 6103-82-8

Biological Activity Overview

The biological activity of this compound is attributed to its structural features, particularly the benzothiazole moiety and the sulfanyl group. Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Exhibits potent activity against various bacterial and fungal strains.
  • Anticancer Properties : Demonstrated efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Potential to reduce inflammation through modulation of inflammatory pathways.

The mechanisms through which 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide exerts its effects include:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : The compound can disrupt microbial cell membranes, leading to cell death.
  • Receptor Modulation : Interaction with specific cellular receptors can modulate signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial activity. For instance:

CompoundMIC (µg/mL)Target Organism
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide15.6Candida albicans
Benzothiazole Derivative X20Escherichia coli
Benzothiazole Derivative Y25Staphylococcus aureus

These results indicate that the compound is particularly effective against fungal infections and some bacterial strains .

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12

These findings suggest potential for development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of various benzothiazole derivatives against clinical isolates of Candida albicans. The study found that the tested compound exhibited one of the lowest MIC values among the derivatives tested, indicating strong antifungal activity.
  • Case Study on Anticancer Activity :
    In a comparative analysis of several benzothiazole derivatives for anticancer activity, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide showed superior inhibition of cell proliferation in breast cancer cells compared to standard chemotherapeutics.

Q & A

Q. Protocol :

Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported for analogs: 8–32 µg/mL).

Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, IC50_{50} ~20–50 µM for benzothiazole derivatives).

Enzyme Inhibition : Evaluate activity against COX-2 or topoisomerase II via fluorometric assays .

Advanced Research Questions

How does the molecular conformation influence this compound’s bioactivity?

Q. Structural Insights :

  • The benzothiazole and thiadiazole rings adopt a near-planar conformation (dihedral angle <10°), enhancing π-π stacking with biological targets.
  • The sulfanyl linker allows flexibility, facilitating interactions with hydrophobic enzyme pockets.
    Validation : X-ray crystallography (analogous compounds show C–S bond lengths of 1.75–1.80 Å) and DFT calculations (HOMO-LUMO gap ~4.5 eV) .

What strategies resolve contradictions in reported biological data for benzothiazole-sulfanyl acetamides?

Case Study : Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL for S. aureus) may arise from:

  • Assay Conditions : Variations in bacterial inoculum size or growth media (e.g., Mueller-Hinton vs. LB broth).
  • Compound Stability : Degradation in DMSO stock solutions (validate via HPLC pre/post assay).
    Resolution : Standardize protocols per CLSI guidelines and use freshly prepared solutions .

How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

Q. Key Modifications :

  • Benzothiazole Substitution : Introduce electron-withdrawing groups (e.g., –NO2_2) at position 6 to enhance anticancer activity (IC50_{50} improvement by ~30%).
  • Methylphenyl Tuning : Replace 2-methyl with 4-fluoro to boost membrane permeability (logP increase from 3.2 to 3.8).
    Validation : Synthesize analogs and compare via in vitro assays and molecular docking (e.g., Glide SP scoring for COX-2 binding) .

What crystallographic techniques elucidate supramolecular interactions in this compound?

Q. Methods :

  • Single-Crystal X-ray Diffraction : Resolve intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å spacing).
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H: 45%, S···H: 15%).
    Application : Predict solubility and crystal packing stability for formulation studies .

How do solvent and pH conditions affect the compound’s stability during long-term storage?

Q. Stability Profile :

  • Optimal Conditions : Store at –20°C in anhydrous DMSO (degradation <5% over 6 months).
  • Avoid : Aqueous buffers (pH >7.0), which hydrolyze the acetamide bond (t1/2_{1/2} ~72 hours at pH 8.0).
    Monitoring : Use LC-MS to detect degradation products (e.g., benzothiazole-2-thiol at m/z 151.2) .

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